Cas no 2034472-56-3 (5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one)

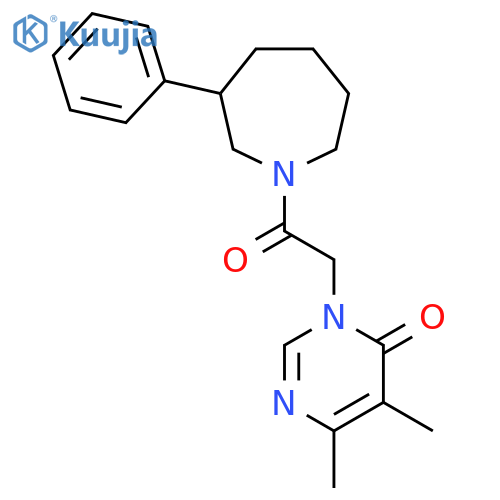

2034472-56-3 structure

商品名:5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

-

- F6464-0002

- AKOS026688713

- 5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]pyrimidin-4-one

- 5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

- 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one

- 2034472-56-3

-

- インチ: 1S/C20H25N3O2/c1-15-16(2)21-14-23(20(15)25)13-19(24)22-11-7-6-10-18(12-22)17-8-4-3-5-9-17/h3-5,8-9,14,18H,6-7,10-13H2,1-2H3

- InChIKey: BHHKHXPAFZOKNQ-UHFFFAOYSA-N

- ほほえんだ: O=C(CN1C=NC(C)=C(C)C1=O)N1CCCCC(C2C=CC=CC=2)C1

計算された属性

- せいみつぶんしりょう: 339.19467705g/mol

- どういたいしつりょう: 339.19467705g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 576

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 53Ų

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6464-0002-30mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 30mg |

$178.5 | 2023-05-17 | |

| Life Chemicals | F6464-0002-40mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| Life Chemicals | F6464-0002-2μmol |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F6464-0002-5mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F6464-0002-25mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 25mg |

$163.5 | 2023-05-17 | |

| Life Chemicals | F6464-0002-50mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 50mg |

$240.0 | 2023-05-17 | |

| Life Chemicals | F6464-0002-10μmol |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F6464-0002-15mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F6464-0002-10mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F6464-0002-3mg |

5,6-dimethyl-3-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]-3,4-dihydropyrimidin-4-one |

2034472-56-3 | 90%+ | 3mg |

$94.5 | 2023-05-17 |

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

2034472-56-3 (5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量